molecular formula C4H8O2 B110121 2-(Oxiran-2-yl)ethan-1-ol CAS No. 19098-31-8

2-(Oxiran-2-yl)ethan-1-ol

Cat. No. B110121
CAS RN: 19098-31-8
M. Wt: 88.11 g/mol
InChI Key: AVSUMWIDHQEMPD-UHFFFAOYSA-N
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Description

“2-(Oxiran-2-yl)ethan-1-ol” is a chemical compound with the molecular formula C4H8O2 . It has an average mass of 90.105 Da and a mono-isotopic mass of 90.056679 Da .


Molecular Structure Analysis

The molecular structure of “2-(Oxiran-2-yl)ethan-1-ol” consists of 4 carbon atoms, 8 hydrogen atoms, and 2 oxygen atoms . The InChI code for this compound is 1S/C4H8O2/c5-2-1-4-3-6-4/h4-5H,1-3H2 .


Physical And Chemical Properties Analysis

The compound has a density of 1.1±0.1 g/cm^3 . Its index of refraction is 1.459, and it has a molar refractivity of 21.7±0.3 cm^3 . The polarizability of the compound is 8.6±0.5 x 10^-24 cm^3, and it has a surface tension of 45.0±3.0 dyne/cm . The molar volume of the compound is 79.4±3.0 cm^3 .

Scientific Research Applications

Synthesis and Building-Blocks

2-(Oxiran-2-yl)ethan-1-ol has been utilized as a valuable building-block in the synthesis of functionalized crown ethers. This synthesis involves the Wagner oxidation or NBS-mediated epoxydation of 2-vinylpyridine, and subsequent reduction and fractional crystallization processes (Nawrozkij et al., 2014).

Fungicidal Activity

The compound has shown potential in agrochemical applications due to its fungicidal properties. New substituted 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols, obtained through interaction with 3-(oxiranyl)pyridines, demonstrated significant fungicidal activity (Kuzenkov & Zakharychev, 2009).

Enzymatic Reactions

In enzymatic studies, 2-(Oxiran-2-yl)ethan-1-ol has been used to understand the stereochemical differentiation in the hydrophobic pocket of the active site in enzymes like particulate methane monooxygenase (pMMO) (Ng et al., 2008).

Vacuum Deposition and Clathrate Hydrates

The compound has also been studied in the context of vacuum deposition techniques, particularly in the formation of clathrate hydrates (Richardson, Wooldridge & Devlin, 1985).

Radical-mediated Tandem Cyclization

2-(Oxiran-2-yl)ethan-1-ol has been involved in novel approaches for the construction of functionalized compounds via radical-mediated tandem cyclization processes (Liao et al., 2021).

Stereospecific Isomerization and Ring Opening

The compound plays a role in stereospecific isomerization and ring opening reactions, with applications in the synthesis of allylic alcohols (Yasuda, Yamamoto & Nozaki, 1979).

Synthesis of Polyfluorinated Tertiary Alcohols

2-(Oxiran-2-yl)ethan-1-ol is used in the synthesis of polyfluorinated tertiary alcohols, demonstrating its versatility in organic synthesis (Petrov, 2002).

Interaction with Aromatic Dithiols

It has been utilized in reactions with aromatic dithiols, leading to the formation of new substituted sulfur-containing propan-2-ols (Mesropyan et al., 2009).

Gas Phase and Condensed Phase SNi Reactions

Studies on 2-(Oxiran-2-yl)ethan-1-ol in both gas phase and condensed phase have provided insights into SNi reactions, important for understanding reaction mechanisms (Hevko et al., 1998).

Safety And Hazards

The compound is associated with several hazard statements, including H227, H315, H319, and H335 . Precautionary measures include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .

properties

IUPAC Name

2-(oxiran-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2/c5-2-1-4-3-6-4/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVSUMWIDHQEMPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501347678
Record name 2-(2-Oxiranyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501347678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Oxiran-2-yl)ethan-1-ol

CAS RN

19098-31-8
Record name 2-(2-Oxiranyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501347678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(oxiran-2-yl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
JM Hevko, S Dua, MS Taylor, JH Bowie - Journal of the Chemical …, 1998 - pubs.rsc.org
Ab initio calculations [at the MP2-Fc/6-31+G(d) level] indicate that the 3,4-epoxybutoxide anion should undergo competitive SNi cyclisations (through four- and five-membered transition …
Number of citations: 9 pubs.rsc.org
BL Lu, GM Williams, DJ Verdon… - Journal of Medicinal …, 2019 - ACS Publications
Cancer immunotherapy has gained increasing attention due to its potential specificity and lack of adverse side effects when compared to more traditional modes of treatment. Toll-like …
Number of citations: 27 pubs.acs.org
Y Wu, MJ Liu, HQ Huang, GX Huang… - European Journal of …, 2017 - Wiley Online Library
The stereocontrolled synthesis of atorvastatin calcium starting from commercially available d‐aspartic acid using an intramolecular oxidative oxygen‐nucleophilic bromocyclization of a …
T Wang, NMM Nibbering, JH Bowie - Organic & Biomolecular …, 2010 - pubs.rsc.org
A combination of experimental data [using 18O labelling fragmentation data together with metastable ion studies in a reverse sector mass spectrometer (from a previous study)] and ab …
Number of citations: 10 pubs.rsc.org
A Maestro, BS Nagy, SB Ötvös… - The Journal of Organic …, 2023 - ACS Publications
A telescoped continuous flow process is reported for the enantioselective synthesis of chiral precursors of 1-aryl-1,3-diols, intermediates in the synthesis of ezetimibe, dapoxetine, …
Number of citations: 5 pubs.acs.org
E Vryonidis, I Karlsson, J Aasa… - Chemical Research …, 2022 - ACS Publications
Analytical methods and tools for the characterization of the human exposome by untargeted mass spectrometry approaches are advancing rapidly. Adductomics methods have been …
Number of citations: 2 pubs.acs.org

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